molecular formula C6H7BrN2O B13913973 1-(3-Bromopyrazin-2-yl)ethanol

1-(3-Bromopyrazin-2-yl)ethanol

Cat. No.: B13913973
M. Wt: 203.04 g/mol
InChI Key: XJFKCMRTBMANFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopyrazin-2-yl)ethanol is an organic compound with the molecular formula C6H6BrN2O. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of a bromine atom at the 3-position and an ethanol group at the 1-position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopyrazin-2-yl)ethanol typically involves the bromination of pyrazine derivatives followed by the introduction of the ethanol group. One common method involves the reaction of 3-bromopyrazine with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The exact methods can vary depending on the manufacturer and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyrazin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyrazine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: 3-Bromopyrazine-2-carboxylic acid.

    Reduction: 1-(3-Hydroxypyrazin-2-yl)ethanol.

    Substitution: 1-(3-Aminopyrazin-2-yl)ethanol.

Scientific Research Applications

1-(3-Bromopyrazin-2-yl)ethanol is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(3-Bromopyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopyridin-2-yl)ethanol
  • 1-(3-Chloropyrazin-2-yl)ethanol
  • 1-(3-Fluoropyrazin-2-yl)ethanol

Uniqueness

1-(3-Bromopyrazin-2-yl)ethanol is unique due to the presence of both a bromine atom and an ethanol group on the pyrazine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the ethanol group provides opportunities for hydrogen bonding and increased solubility in polar solvents .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

1-(3-bromopyrazin-2-yl)ethanol

InChI

InChI=1S/C6H7BrN2O/c1-4(10)5-6(7)9-3-2-8-5/h2-4,10H,1H3

InChI Key

XJFKCMRTBMANFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN=C1Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.